1,3-Bis(methoxymethoxy)-5-methylbenzene
Description
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Properties
CAS No. |
82265-37-0 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1,3-bis(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C11H16O4/c1-9-4-10(14-7-12-2)6-11(5-9)15-8-13-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
JBJGMEIQNATBCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCOC)OCOC |
Canonical SMILES |
CC1=CC(=CC(=C1)OCOC)OCOC |
Origin of Product |
United States |
Foundational & Exploratory
Orcinol bis(methoxymethyl) ether CAS 82265-37-0 suppliers
Executive Summary
Orcinol bis(methoxymethyl) ether (CAS 82265-37-0), chemically known as 1,3-bis(methoxymethoxy)-5-methylbenzene , is a pivotal intermediate in the synthesis of complex polyketides, resorcinolic lipids, and cannabinoids. Its primary utility lies in its dual role: it protects the labile phenolic hydroxyls of orcinol while simultaneously serving as a potent Directed Metalation Group (DMG) for regioselective functionalization via Directed Ortho Metalation (DoM).
This guide provides a comprehensive technical analysis of CAS 82265-37-0, detailing its synthesis, safety protocols regarding chloromethyl methyl ether (MOM-Cl), application in lithiation chemistry, and strategic sourcing parameters.
Part 1: Chemical Profile & Identity
Critical Distinction: Researchers must not confuse CAS 82265-37-0 with CAS 128-37-0 (Butylated Hydroxytoluene, BHT). While both are phenolic derivatives used in industry, their chemical behaviors and applications are distinct.
| Feature | Specification |
| IUPAC Name | 1,3-bis(methoxymethoxy)-5-methylbenzene |
| Common Name | Orcinol bis(MOM) ether |
| CAS Number | 82265-37-0 |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| Appearance | Colorless to pale yellow oil (often solidifies upon cooling) |
| Solubility | Soluble in organic solvents (THF, Et₂O, DCM); Insoluble in water |
| Stability | Stable to base and oxidizing agents; Labile to acid (deprotection) |
Part 2: Synthesis & Production Protocols
Given the high cost and variable availability of this intermediate from catalog suppliers, in-house synthesis is often the preferred route for scale-up.
Method A: Classical Williamson Ether Synthesis (MOM-Cl)
Standard high-yield route, requiring strict safety controls.
Safety Warning: This protocol uses Chloromethyl methyl ether (MOM-Cl) , a known human carcinogen. All operations must be performed in a functioning fume hood with proper PPE (double nitrile gloves, face shield). Quench all glassware and waste with aqueous ammonia or ammonium hydroxide to destroy residual alkylating agents.
Reagents:
-
Orcinol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
MOM-Cl (2.5 equiv)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Protocol:
-
Dissolution: Charge a flame-dried round-bottom flask with Orcinol and anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.
-
Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C in an ice bath.
-
Alkylation: Add MOM-Cl dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The product is less polar than the starting material.
-
Quench: Carefully add saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes to destroy excess MOM-Cl.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted mono-MOM or orcinol), water, and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Method B: "Green" Acetal Exchange (P₂O₅/Dimethoxymethane)
Avoids MOM-Cl isolation but requires vigorous conditions.
Reagents:
Protocol:
-
Dissolve Orcinol in excess Dimethoxymethane.
-
Add P₂O₅ in portions at room temperature.
-
Stir vigorously. The P₂O₅ acts as a dehydrating agent, driving the equilibrium toward the acetal (MOM ether).
-
Decant the liquid from the gummy P₂O₅ residue and quench with NaHCO₃ solution.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for the MOM-protection of Orcinol.
Part 3: Advanced Applications (Directed Ortho Metalation)
The strategic value of CAS 82265-37-0 is its ability to undergo Directed Ortho Metalation (DoM) . The MOM group is a strong coordinator to Lithium, facilitating deprotonation at the ortho position.
Regioselectivity:
-
C2-Lithiation: The position between the two MOM groups (C2) is the most acidic and kinetically favored site due to the cooperative directing effect of both oxygens. This is crucial for synthesizing 2-substituted resorcinols (e.g., for cannabinoid precursors like Olivetol).
-
C4-Lithiation: Can be achieved if the C2 position is blocked or by using specific bases/conditions, though C2 is naturally dominant.
Experimental Logic:
-
Solvent: Anhydrous THF is required to stabilize the lithiated intermediate.
-
Base: n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) is used at low temperatures (-78°C to 0°C).
-
Electrophile: The lithiated species reacts with electrophiles (e.g., Alkyl halides, Aldehydes, DMF) to introduce carbon chains.
Visualization: DoM Pathway
Figure 2: Mechanism of Directed Ortho Metalation (DoM) at the C2 position.
Part 4: Sourcing & Supply Chain Strategy
When sourcing CAS 82265-37-0 externally, "off-the-shelf" availability is often low. It is frequently categorized as a "Building Block" rather than a bulk commodity.
Supplier Qualification Criteria
Do not rely on static lists. Use this framework to vet suppliers (e.g., BLD Pharm, Enamine, Combi-Blocks):
-
Identity Verification (H-NMR):
-
The methylene protons of the MOM group (
) appear as a distinct singlet around 5.1–5.2 ppm . -
The methoxy protons (
) appear around 3.4–3.5 ppm . -
Red Flag:[6] If the NMR shows broad phenolic peaks (
ppm exchangeable), the protection is incomplete (Mono-MOM ether).
-
-
Purity Requirements:
-
Minimum: >97% by GC or HPLC.
-
Critical Impurity: Mono-MOM ether . This impurity will consume strong bases (
-BuLi) during subsequent lithiation steps, destroying the stoichiometry of your reaction.
-
-
Storage & Handling:
-
Acid Sensitivity: The compound must be stored away from acidic vapors (HCl, Acetic Acid). Even trace acid can catalyze the removal of the MOM group, reverting it to Orcinol.
-
Temperature: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) for long-term stability.
-
References
-
Synthesis and Protection Protocols
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.
-
-
Cannabinoid Synthesis Applications
-
Trojani, V., et al. "Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids." New Journal of Chemistry, 2022.[8]
-
-
Safety Data (MOM-Cl)
Sources
- 1. CAS-6153-39-5, Orcinol Monohydrate Manufacturers, Suppliers & Exporters in India | 029418 [cdhfinechemical.com]
- 2. JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene - Google Patents [patents.google.com]
- 3. Butylated Hydroxytoluene(128-37-0) IR Spectrum [chemicalbook.com]
- 4. chempanda.com [chempanda.com]
- 5. orgsyn.org [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Strategic Guide: MOM-Protected Orcinol in Organic Synthesis
Focus: Chemical Identity, Green Synthesis, and Directed Ortho Metalation (DoM) Applications
Executive Summary
In complex natural product synthesis—particularly for cannabinoids, lichen acids, and polyketide mimetics—MOM-protected orcinol serves as a linchpin intermediate. Its utility extends beyond simple hydroxyl protection; it functions as a powerful Directed Metalation Group (DMG) , enabling regiospecific functionalization that is otherwise difficult to achieve on the electron-rich resorcinol core.
This guide provides a definitive technical analysis of this compound, resolving nomenclature ambiguities ("synonyms"), detailing a validated "green" synthesis protocol that avoids carcinogenic chloromethyl methyl ether (MOMCl), and mapping its reactivity profile in lithiation chemistry.
Part 1: Chemical Identity & Nomenclature
In chemical databases and procurement, this compound is often obscured by varying nomenclature. Below is the definitive resolution of its identity.
Core Chemical Structure: The molecule consists of an orcinol (3,5-dihydroxytoluene) core where both phenolic protons are replaced by methoxymethyl (MOM) groups.
Table 1: Nomenclature & Identification Data
| Category | Identifier / Synonym | Notes |
| Common Name | MOM-protected Orcinol | Widely used in colloquial lab discussion.[1][2] |
| IUPAC Name | 1,3-Bis(methoxymethoxy)-5-methylbenzene | The definitive systematic name for publication. |
| Alt. Systematic | 5-Methylresorcinol bis(methoxymethyl) ether | Emphasizes the resorcinol parentage. |
| Alt. Systematic | 3,5-Bis(methoxymethoxy)toluene | Emphasizes the toluene core. |
| CAS Number | 82265-37-0 | Primary identifier for the bis-protected species. |
| Parent CAS | 504-15-4 | CAS for the starting material (Orcinol).[1][3][4][5] |
| Molecular Formula | C₁₁H₁₆O₄ | MW: 212.24 g/mol |
| Physical State | Colorless to pale yellow oil | Often solidifies upon prolonged freezer storage. |
Part 2: Strategic Utility in Synthesis
Why select the MOM group for orcinol over methyl (OMe) or benzyl (OBn) ethers?
-
Synergistic Directed Ortho Metalation (DoM): The oxygen atoms in the MOM group coordinate strongly with alkyl-lithiums (e.g., n-BuLi). In MOM-protected orcinol, the 1,3-relationship of the protecting groups creates a "cooperative" effect, directing lithiation almost exclusively to the C2 position (between the two oxygens).
-
Acid-Labile / Base-Stable: Unlike esters, MOM ethers survive basic conditions (lithiation, Grignard reagents, hydride reductions). Unlike methyl ethers, they are easily removed with mild acid, avoiding the harsh Lewis acids (e.g., BBr₃) required to cleave anisoles.
-
Crystalline Derivatives: While the oil itself can be difficult to handle, its lithiated adducts often form crystalline solids, aiding purification.
Part 3: Preparation Protocols
The Safety Paradigm: Avoiding MOMCl
Classically, MOM protection utilizes Chloromethyl methyl ether (MOMCl) and sodium hydride (NaH). MOMCl is a potent human carcinogen (OSHA regulated). Modern synthetic strategy prioritizes acetal exchange using Dimethoxymethane (DMM), which is significantly safer.
Protocol A: "Green" Acetal Exchange (Recommended)
Mechanism: Acid-catalyzed equilibrium shift using P₂O₅ as a desiccant/methanol scavenger.
Reagents:
-
Orcinol (1.0 equiv)
-
Dimethoxymethane (DMM) (Solvent/Reagent, excess)
-
Phosphorus Pentoxide (P₂O₅) (1.5 - 2.0 equiv)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).
-
Dispersion: Charge the flask with Orcinol (e.g., 10 mmol) and dissolve in anhydrous DMM (e.g., 30 mL).
-
Addition: Cool the solution to 0°C. Add P₂O₅ portion-wise. Note: The mixture will become a slurry.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 2–4 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (polar) will disappear, replaced by a less polar spot (Rf ~0.6).
-
-
Quench: Pour the reaction mixture carefully into an ice-cold saturated NaHCO₃ solution. Stir until the P₂O₅ residue is fully neutralized.
-
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[6]
-
Purification: Flash column chromatography (SiO₂, 10% EtOAc in Hexanes) yields the pure colorless oil.
Protocol B: Classical Williamson Ether (Reference Only)
Use only if Method A fails due to substrate sensitivity. Reagents: NaH (2.2 equiv), MOMCl (2.2 equiv), DMF (0°C). Critical Safety: Requires a closed hood and specific PPE for carcinogen handling.
Visualization: Synthesis Workflow
Caption: Comparison of Green (DMM) vs. Classical (MOMCl) synthesis routes. Method A is preferred for safety.
Part 4: Reactivity Profile (Directed Ortho Metalation)
The primary application of MOM-protected orcinol is the regioselective introduction of electrophiles at the C2 position.
The C2-Lithiation Protocol
Causality: The C2 proton is flanked by two coordinating oxygen atoms. This creates a "chelating pocket" for the Lithium cation, significantly lowering the pKa of the C2 proton relative to C4/C6.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask under Argon.
-
Solvation: Dissolve MOM-protected orcinol (1.0 equiv) in anhydrous THF (0.2 M).
-
Cryogenic Cooling: Cool to -78°C . Critical: Temperature control prevents benzylic deprotonation at the methyl group.
-
Metalation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Observation: A color change (often yellow/orange) indicates formation of the aryllithium species.
-
-
Incubation: Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes to ensure complete metalation, then re-cool to -78°C.
-
Electrophile Trapping: Add the electrophile (e.g., MeI, DMF, Iodine) dissolved in THF.
-
Workup: Quench with saturated NH₄Cl.
Visualization: Regioselective Pathway
Caption: The C2-selective lithiation pathway driven by the cooperative chelating effect of 1,3-MOM groups.[1]
Part 5: Deprotection Dynamics
Once the core structure is modified, the MOM groups must be removed to restore the phenolic functionality.
| Method | Reagents | Conditions | Suitability |
| Acid Hydrolysis | 6M HCl / THF (1:1) | 50°C, 2h | Robust substrates; scales well. |
| Mild Acid | TFA / DCM (1:10) | 0°C to RT | Acid-sensitive substrates. |
| Lewis Acid | CBr₄ / iPrOH | Reflux | Neutral conditions; high chemoselectivity. |
References
-
Banwell, M. G., & Chand, S. (2005). Exploitation of co-operative directed ortho-metallation (DoM) by 1,3-related-OMOM groups in the development of a fully regio-controlled synthesis of atranol from orcinol. The Australian National University.
-
Snieckus, V. (1990).[7] Directed ortho metalation.[7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Gras, J. L., Chang, Y. Y. K. W., & Guerin, A. (1982). Lithium bromide-assisted protection of primary and secondary alcohols as methoxymethyl ethers. Synthesis, 1982(01), 74-75.
-
BLD Pharm. (2025). Product Record: 1,3-Bis(methoxymethoxy)-5-methylbenzene (CAS: 82265-37-0).[10]
-
Fuji, K., et al. (1992). Hard Acid and Soft Nucleophile Systems. New Efficient Method for the Cleavage of Methoxymethyl Ethers.[11] Journal of Organic Chemistry.[8] (Reference for Lewis Acid deprotection).
Sources
- 1. Orcinol | C7H8O2 | CID 10436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1,2,3-trimethoxy-5-methyl- [webbook.nist.gov]
- 3. biorlab.com [biorlab.com]
- 4. echemi.com [echemi.com]
- 5. Orcinol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 82265-37-0|1,3-Bis(methoxymethoxy)-5-methylbenzene|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
Difference between orcinol dimethyl ether and orcinol MOM ether
Comparative Analysis for Synthetic Strategy & Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and total synthesis, the derivatization of Orcinol (5-methylresorcinol) represents a critical bifurcation point. The choice between Orcinol Dimethyl Ether (ODE) and Orcinol Methoxymethyl (MOM) Ether is rarely arbitrary; it dictates the downstream reactivity profile, solubility, and metabolic stability of the scaffold.
This guide analyzes these two derivatives not merely as "protected phenols," but as distinct functional handles.[1][2] ODE serves as a robust, often permanent structural motif common in natural products (e.g., methylated stilbenoids), whereas Orcinol MOM Ether is a tactical, transient intermediate employed primarily to leverage Directed Ortho Metalation (DoM) or to mask phenols under basic conditions while retaining acid lability.
Part 1: Structural & Physicochemical Analysis
At their core, both compounds mask the acidic phenolic protons of orcinol, but their electronic and steric contributions differ significantly.
Comparative Properties Table
| Feature | Orcinol Dimethyl Ether (ODE) | Orcinol MOM Ether (Bis-MOM) |
| IUPAC Name | 3,5-Dimethoxytoluene | 3,5-Bis(methoxymethoxy)toluene |
| Molecular Weight | 152.19 g/mol | 212.24 g/mol |
| Boiling Point | ~244°C (atm) / 133°C (40 mmHg) | ~140–145°C (0.5 mmHg) |
| Stability (Acid) | High (Stable to HCl, H₂SO₄) | Low (Cleaves in dilute HCl/AcOH) |
| Stability (Base) | High (Stable to NaOH, LiAlH₄) | High (Stable to NaOH, BuLi, LDA) |
| Coordination | Weak Lewis Base | Strong Chelation (Bidentate potential) |
| Primary Utility | Permanent scaffold, stable intermediate | Directed Metalation, transient protection |
Structural Implications[4]
-
ODE: The methyl ether linkage (
) is chemically inert to most conditions except strong Lewis acids (e.g., ) or potent nucleophiles ( ). It effectively shuts down the phenol's H-bond donating ability while retaining H-bond acceptance. -
MOM Ether: The methoxymethyl group (
) introduces an acetal linkage. This oxygen-rich tether acts as a "molecular grappling hook" for lithium ions, significantly enhancing metallation rates at the ortho position compared to the methyl ether.
Part 2: Synthetic Pathways (The "How")
The synthesis of these ethers requires fundamentally different safety protocols and reagents.
Orcinol Dimethyl Ether (ODE) Synthesis
Standard Protocol: Williamson Ether Synthesis
-
Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with
in Acetone. -
Mechanism:
attack of the phenoxide on the methyl donor. -
Process Note: While MeI is expensive, DMS is cheaper but highly toxic. This reaction is generally high-yielding (>90%) and scalable.
Orcinol MOM Ether Synthesis
Standard Protocol: Alkylation with Chloromethyl Methyl Ether (MOM-Cl)
-
Reagents: MOM-Cl, DIPEA (Hünig's base) in DCM or THF.
-
Safety Critical: MOM-Cl is a known human carcinogen (OSHA regulated).
-
Modern Alternative: In situ generation of MOM-Cl using Dimethoxymethane (DMM) and Acetyl Chloride with a Zinc Bromide catalyst. This avoids isolation of the carcinogenic intermediate.
Workflow Visualization
The following diagram contrasts the direct methylation route with the modern, safety-conscious MOM-protection route.
Figure 1: Comparative synthetic workflows. Path A represents standard methylation. Path B highlights the in-situ generation method to mitigate MOM-Cl toxicity risks.
Part 3: Reactivity & Directed Ortho Metalation (DoM)
This is the decisive factor for drug discovery chemists. If you need to functionalize the ring at the 2- or 4-position (ortho to the oxygens), the choice of ether dictates the yield and regioselectivity.
The Chelation Effect
-
ODE (Weak Director): The methoxy oxygen has lone pairs available for coordination to Lithium (
), but the binding is relatively weak. Lithiation often requires stronger bases (t-BuLi) or higher temperatures, leading to competitive benzylic deprotonation at the toluene methyl group. -
MOM Ether (Strong Director): The MOM group possesses two oxygen atoms. The acetal oxygen and the ether oxygen form a stable 5-membered chelate ring with the Lithium atom. This "Complex Induced Proximity Effect" (CIPE) dramatically lowers the activation energy for deprotonation at the ortho position.
Protocol: Regioselective Lithiation of Orcinol MOM Ether
-
Solvent: Anhydrous THF (Coordinating solvent is essential).
-
Base: n-Butyllithium (1.1 equiv) at -78°C.
-
Mechanism: The Li coordinates to the MOM oxygens, directing the butyl anion to the proton between the two oxygens (C4 position) or between the methyl and oxygen (C2), though C4 is sterically favored if C2 is crowded.
-
Electrophile: Quench with DMF (aldehyde),
(acid), or (iodide).
DoM Mechanism Diagram
Figure 2: The Directed Ortho Metalation (DoM) pathway. The MOM group's bidentate coordination stabilizes the transition state, enabling high-yield ortho-functionalization.
Part 4: Deprotection Strategies
The "Exit Strategy" is where the two compounds diverge most sharply.
Orcinol Dimethyl Ether (The "Permanent" Choice)
Removing the methyl group is difficult and often affects the rest of the molecule.
-
Reagent: Boron Tribromide (
) in DCM at -78°C to RT. -
Issues:
is harsh. It will cleave esters, lactones, and may racemize chiral centers. -
Alternative: Sodium ethanethiolate (
) in DMF (150°C). High heat is incompatible with thermal-sensitive APIs.
Orcinol MOM Ether (The "Temporary" Choice)
MOM groups are designed to be removed under mild acidic conditions, leaving other sensitive groups (like esters or double bonds) intact.
-
Standard Reagent: 6M HCl in Isopropanol/THF (1:1).
-
Mild Reagent: Pyridinium p-toluenesulfonate (PPTS) in t-Butanol (reflux).
-
Chemo-selective: Can be removed in the presence of benzyl ethers or silyl ethers (TBDMS) using specific Lewis acids like
.
Part 5: Safety & Regulatory (Process Chemistry View)
For drug development professionals, the regulatory implications of the MOM group are non-trivial.
-
Genotoxicity: The synthesis of MOM ethers historically involved MOM-Cl, which is regulated as a potential occupational carcinogen due to contamination with Bis(chloromethyl)ether.
-
Risk Mitigation:
-
Lab Scale: Use commercially available MOM-Cl only in a functioning fume hood with proper PPE. Destroy excess reagent with aqueous ammonia.
-
Pilot/Mfg Scale: Avoid MOM-Cl isolation. Use the "dimethoxymethane + acyl chloride" method described in Part 2. This generates the reactive species in the reactor, which is immediately consumed by the orcinol, keeping exposure below detectable limits.
-
References
-
Synthesis of Orcinol Dimethyl Ether
-
MOM Protection & Safety (In-situ Generation)
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Green Synthesis of Chloromethyl Ethers." J. Org. Chem.2005 , 70, 9618–9621.[1]
-
-
Directed Ortho Metalation (DoM)
- Snieckus, V. "Directed Ortho Metalation.
-
Protecting Group Stability Data
- Greene's Protective Groups in Organic Synthesis (Online D
Sources
The Orcinol Scaffold: A Strategic Pivot in Natural Product Synthesis
Topic: Orcinol Derivatives in Natural Product Total Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The 3,5-Dihydroxytoluene Advantage
Orcinol (5-methylresorcinol) is more than a simple phenolic building block; it is the biogenetic anchor for a vast array of polyketide-derived natural products. From the psychoactive cannabinoids of Cannabis sativa to the antimicrobial depsidones of lichen, the 3,5-dihydroxytoluene core represents a privileged scaffold in medicinal chemistry.
For the synthetic chemist, orcinol presents a unique paradox of symmetry and reactivity . Its
This guide dissects the strategic manipulation of orcinol, moving beyond basic reactivity to advanced applications in total synthesis.
Chemo- and Regioselective Functionalization
The primary challenge in orcinol chemistry is distinguishing the three nucleophilic sites on the ring: the two chemically equivalent hydroxyl groups and the three aromatic carbons (C2, C4, C6).
The "Art of Protection": Desymmetrization
To access complex targets, one must often break the symmetry of the orcinol core.
-
Challenge: Mono-protection of identical phenols.
-
Solution: Statistical vs. Directed approaches. While statistical alkylation (e.g., 1.0 eq. alkyl halide) often yields a mixture of mono-, di-, and un-reacted starting material, controlled monomethylation is a critical first step for many targets (e.g., synthesis of mellein derivatives).
Carbon Reactivity: The C2 vs. C4/C6 Battle
-
C2 Position: Sterically crowded (flanked by two -OH groups) but electronically activated. It is the site of carboxylate formation in biosynthesis (Orsellinic acid).
-
C4/C6 Positions: Less hindered, kinetically favored for bulky electrophiles (e.g., terpenyl cations in cannabinoid synthesis).
Visualization: Orcinol Reactivity Map
The following diagram illustrates the divergent reactivity pathways available to the orcinol scaffold.
Caption: Divergent synthetic pathways from the core Orcinol scaffold, highlighting reagent-controlled selectivity.
Case Study: Cannabinoids and the "Olivetol" Extension
While orcinol (methyl) is the model, Olivetol (5-pentylresorcinol) is the actual precursor for cannabinoids. The chemistry, however, is identical. The synthesis of
The Friedel-Crafts Allylation
The condensation of olivetol with oxygenated terpenes (like p-mentha-2,8-dien-1-ol) is catalyzed by Lewis or Brønsted acids.
-
Mechanistic Insight: The reaction proceeds via an allylic cation. The phenol acts as the nucleophile.
-
Critical Control:
-
Kinetic Product:
-THC (and CBD). -
Thermodynamic Product:
-THC (formed via acid-catalyzed isomerization). -
Regio-defect: "Abnormal" CBD (Abn-CBD) forms if alkylation occurs at the C2 position (between the hydroxyls) rather than the C4 position.
-
Table 1: Catalyst Effects on Cannabinoid Synthesis
| Catalyst | Primary Outcome | Mechanistic Note |
| p-TSA (mild) | Cannabidiol (CBD) | Favors ring opening without immediate cyclization. |
| BF₃·Et₂O | Promotes rapid cyclization of the CBD intermediate. | |
| ZnCl₂ / HCl | Strong acid promotes double bond migration to the more stable position. |
Case Study: Depsidones via Biomimetic Oxidative Coupling
Depsidones (e.g., Psoromic acid) are lichen metabolites featuring a cyclic ether linkage between two orcinol units. Total synthesis often mimics the biosynthetic "oxidative coupling" pathway.
The Challenge of the Ether Bridge
Constructing the diaryl ether bond is difficult due to steric hindrance. Traditional Ullmann coupling often fails.
-
Modern Approach: Hypervalent Iodine oxidation.
-
Reagents: PIDA (Phenyliodine diacetate) or PIFA.
-
Mechanism: The reaction proceeds through a radical-cation intermediate, forming a spirodienone which then rearranges (Smiles-type) to the depsidone core.
Caption: Biomimetic synthesis of Depsidones via oxidative phenolic coupling of Depside precursors.
Validated Experimental Protocols
Protocol A: Regioselective Monomethylation of Orcinol
Based on Organic Syntheses, Coll. Vol. 10, p.549 (2004).
Objective: Synthesis of Orcinol Monomethyl Ether (3-hydroxy-5-methoxytoluene). Rationale: This method avoids the use of diazomethane (hazardous) and statistical methylation (low yield). It utilizes the partial hydrolysis of the dimethyl ether.
-
Dimethylation:
-
Selective Demethylation:
-
Dissolve the dimethyl ether in anhydrous toluene.
-
Add Boron Tribromide (BBr₃) (1.0 eq) at -78°C. Note: Strict stoichiometry is required.
-
Allow to warm to RT. The coordination of Boron to one oxygen facilitates the selective cleavage of that specific ether bond.
-
Quench with ice water.
-
-
Validation:
-
Product should show distinct NMR signals:
3.75 (s, 3H, OMe) and broad singlet for OH.
-
Protocol B: Vilsmeier-Haack Formylation of Orcinol
Objective: Synthesis of 2,4-dihydroxy-6-methylbenzaldehyde (Orcinaldehyde). Rationale: Introduces a C1-carbon handle for Knoevenagel condensation (coumarin synthesis).
-
Reagent Preparation:
-
In a flame-dried flask under
, cool DMF (3.0 eq) to 0°C. -
Add
(1.1 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate may form).
-
-
Substrate Addition:
-
Dissolve Orcinol (1.0 eq) in DMF.
-
Add to the Vilsmeier reagent slowly (exothermic).
-
-
Cyclization/Hydrolysis:
-
Heat to 60°C for 2 hours.
-
Pour mixture into crushed ice/sodium acetate solution.
-
Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.
-
-
Causality Check:
-
If the temperature exceeds 80°C, risk of formylating both activated positions (C2 and C4) increases.
-
Regioselectivity:[2][3][4][5] Substitution occurs preferentially at the para-position to the hydroxyl (C4) or between hydroxyls (C2) depending on steric bulk. For free orcinol, C2 formylation is common due to the "double activation" despite sterics, often requiring protection strategies if C4 is the target.
-
References
-
Organic Syntheses Procedure for Orcinol Monomethyl Ether
-
Cannabinoid Synthesis Mechanism
- Title: "The Total Synthesis of Cannabinoids" (Review)
- Source: Mechoulam, R. et al.
-
URL:[Link] (Primary ACS Source for Mechoulam's work)
-
Biomimetic Oxidative Coupling
- Title: "The biomimetic synthesis of balsaminone A and ellagic acid via oxidative dimeriz
- Source: Beilstein J. Org. Chem. 2020, 16, 2026–2031.
-
URL:[Link]
-
Vilsmeier-Haack Reaction Overview
- Title: "Vilsmeier-Haack Reaction"
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Determinants of regioselectivity of heterostructures in cation exchange reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Ortho-lithiation conditions for MOM-protected resorcinol derivatives
Application Note & Protocol Guide
Topic: Ortho-Lithiation Conditions for Methoxymethyl (MOM)-Protected Resorcinol Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-H Functionalization of Resorcinols
Resorcinol (1,3-dihydroxybenzene) and its derivatives are privileged scaffolds found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Their inherent electronic richness makes them susceptible to electrophilic aromatic substitution, but achieving regiocontrol, particularly at the C-2 position, is a significant synthetic challenge. Standard electrophilic substitution reactions on resorcinol favor the more activated C-4 and C-6 positions.[1]
Directed ortho-metalation (DoM) provides a powerful and precise solution to this challenge.[3][4] This strategy involves the temporary deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles, enabling the construction of complex, 1,2-disubstituted aromatic systems with exquisite regioselectivity.[5]
The methoxymethyl (MOM) ether is an effective DMG for this purpose.[6] By protecting the phenolic hydroxyl groups as MOM ethers, we not only prevent unwanted acid-base chemistry with the organolithium reagent but also install a powerful directing group that facilitates selective deprotonation at the C-2 position, nestled between the two oxygen substituents. This guide provides a detailed exploration of the mechanism, a comprehensive experimental protocol, and practical insights for successfully implementing the ortho-lithiation of MOM-protected resorcinol derivatives.
The Mechanism: How MOM Ethers Direct Lithiation
The efficacy of the DoM reaction hinges on a phenomenon known as the Complex-Induced Proximity Effect (CIPE).[7] The reaction proceeds through a well-defined mechanistic pathway:
-
Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), exists as aggregates in solution. The Lewis basic oxygen atoms of the MOM group coordinate to the Lewis acidic lithium atom of the organolithium reagent.[3][7] This brings the highly basic alkyl group into close proximity with the C-2 proton of the resorcinol ring.
-
Deprotonation: This pre-coordination complex kinetically favors the abstraction of the C-2 proton over other aromatic protons. In 1,3-bis(MOM)-resorcinol, the additive effect of two flanking DMGs makes the C-2 proton particularly acidic and sterically accessible for deprotonation.[8][9] This step forms a stable C-2 aryllithium intermediate.
-
Electrophilic Quench: The generated aryllithium species is a potent nucleophile. It readily reacts with a subsequently added electrophile (E+) in an ipso-substitution reaction, replacing the lithium atom and forming a new carbon-element bond exclusively at the C-2 position.[7]
Caption: Mechanistic pathway for directed ortho-lithiation.
Experimental Protocol: General Procedure for C-2 Lithiation
This protocol provides a robust, field-tested methodology for the ortho-lithiation of 1,3-bis(methoxymethoxy)benzene and subsequent trapping with an electrophile.
Safety Precautions:
-
Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water. All manipulations must be conducted under a strictly anhydrous and inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.[10]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.[10]
Materials & Reagents:
-
1,3-bis(methoxymethoxy)benzene (Substrate)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes (titrated solution)
-
Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (Schlenk flask, dropping funnel, syringes), dried in an oven and cooled under an inert atmosphere.
Caption: Experimental workflow for ortho-lithiation.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add 1,3-bis(methoxymethoxy)benzene (1.0 eq).
-
Dissolution: Add anhydrous THF (or Et₂O) via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi or s-BuLi (1.1-1.2 eq) dropwise via syringe over 10-15 minutes. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Addition: Add the desired electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm gradually to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted product.
Reaction Conditions & Data Summary
The choice of base, solvent, and temperature can significantly impact the efficiency of the ortho-lithiation. The following table summarizes representative conditions for the functionalization of MOM-protected resorcinol derivatives.
| Substrate | Base (eq) | Solvent | Temp (°C) | Electrophile | Product | Yield (%) | Reference |
| 1-Benzyloxy-3-(methoxymethoxy)benzene | n-BuLi (1.2) | THF | -78 to RT | Prenyl bromide | 2-Prenyl-1-benzyloxy-3-(methoxymethoxy)benzene | 69 | [11] |
| 1,3-bis(methoxymethoxy)benzene | n-BuLi (1.1) | THF | -78 | DMF | 2,6-bis(methoxymethoxy)benzaldehyde | ~70-80 | [5] |
| 1,3-bis(methoxymethoxy)benzene | t-BuLi (1.1) | THF | -78 | I₂ | 1-Iodo-2,6-bis(methoxymethoxy)benzene | High | [9] |
| O-Aryl N-isopropylcarbamate | n-BuLi/TMEDA | Et₂O | -78 | Me₃SiCl | ortho-Silylated carbamate | High | [12] |
Note: While the last entry uses a carbamate DMG, it illustrates a common set of conditions (n-BuLi/TMEDA) that can enhance the reactivity of the organolithium base.[12][13] TMEDA breaks down organolithium aggregates, increasing the kinetic basicity of the reagent.[13]
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen. 3. Insufficient reaction time or temperature too high. | 1. Titrate the organolithium solution immediately before use to determine its exact molarity.[10] 2. Ensure all glassware is rigorously dried and the system is purged with inert gas. Use freshly distilled, anhydrous solvents. 3. Increase lithiation time or ensure the temperature is maintained at -78 °C. |
| Formation of Multiple Products | 1. Incomplete lithiation leading to recovery of starting material. 2. Proton quench from an acidic electrophile. 3. Side-reactions like proton exchange with other functional groups. | 1. Use a slight excess (1.1-1.2 eq) of a freshly titrated organolithium base. 2. Deprotonate the electrophile separately if it possesses acidic protons before addition. 3. Ensure other protecting groups on the molecule are stable to strongly basic conditions.[11] |
| Low Yield After Workup | 1. Product volatility. 2. Degradation on silica gel during purification. 3. Emulsion during aqueous workup. | 1. Use care during solvent removal (rotary evaporation). 2. Deactivate the silica gel with triethylamine (1% in eluent) if the product is acid-sensitive. 3. Add more brine or filter the mixture through a pad of Celite to break up emulsions. |
Causality Behind Experimental Choices:
-
Why -78 °C? This low temperature is critical to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate can become unstable or react with the THF solvent.[8] For some powerful DMGs like carbamates, temperatures above -60 °C can lead to an anionic Fries rearrangement.[8][11]
-
Why Anhydrous Conditions? Organolithium reagents are extremely strong bases and will be instantly quenched by any protic source, including trace amounts of water in the solvent or on the glassware, halting the desired reaction.[10]
-
Choice of Base: n-BuLi is a workhorse for many DoM reactions. s-BuLi and t-BuLi are stronger bases and can be effective for less activated C-H bonds, but their increased reactivity can sometimes lead to more side reactions.[8][10] The choice often requires empirical optimization.
By understanding the underlying principles and adhering to meticulous experimental technique, the directed ortho-lithiation of MOM-protected resorcinols serves as a reliable and versatile method for the synthesis of highly functionalized aromatic compounds.
References
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Center for Biotechnology Information. [Link]
-
Effect of directing metalation group on the ortho‐lithiation of resorcin[4]arene ethers under Arnott's conditions (THF, n‐BuLi, 40 °C, 2 h, Me2S2). ResearchGate. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
Directed (ortho) Metallation. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
-
Regioselective Lithiation of Resorcinol Derivatives: Synthesis of Mono O-MOM- and O-Benzylresorcinols Prenylated at C-2 or C-4 Positions. ResearchGate. [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]
-
Directed Ortho Metalation. Harvard University, Department of Chemistry. [Link]
-
Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. ResearchGate. [Link]
-
Resorcinol. Britannica. [Link]
-
(2-DIMETHYLAMINO-5-METHYLPHENYL)DIPHENYLCARBINOL. Organic Syntheses. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Resorcinol Chemistry, Technology and Applications. Springer. [Link]
Sources
- 1. Resorcinol | Synthesis, Derivatives, Reactions | Britannica [britannica.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
C-2 functionalization of 1,3-Bis(methoxymethoxy)-5-methylbenzene via n-BuLi
Application Note: High-Precision C-2 Functionalization of 1,3-Bis(methoxymethoxy)-5-methylbenzene via n-BuLi
Executive Summary
This application note details the regioselective C-2 lithiation and subsequent functionalization of 1,3-bis(methoxymethoxy)-5-methylbenzene (MOM-protected Orcinol). Leveraging the Directed Ortho Metalation (DoM) strategy, this protocol utilizes the synergistic chelating power of two meta-disposed methoxymethyl (MOM) ether groups to direct n-butyllithium (n-BuLi) exclusively to the sterically accessible C-2 position. This method provides a robust, scalable entry into 2-substituted resorcinol derivatives, which are critical pharmacophores in drug discovery (e.g., Hsp90 inhibitors, resorcinolic lipids).
Mechanistic Principles & Regioselectivity
The success of this protocol relies on the Complex Induced Proximity Effect (CIPE) . While the C-4/C-6 protons are ortho to one Directing Metalation Group (DMG), the C-2 proton is flanked by two MOM groups.
-
Synergistic Chelation: The lithium cation coordinates simultaneously to the oxygens of both MOM groups. This "pincer" effect thermodynamically stabilizes the pre-lithiation complex.
-
Kinetic Acidity: The C-2 proton, located between two inductively withdrawing oxygen atoms, exhibits enhanced acidity relative to C-4/C-6 and the benzylic protons at C-5.
-
Benzylic vs. Aryl Lithiation: Although the C-5 methyl group has benzylic protons (pKa ~41), the kinetic preference for DoM (facilitated by the MOM groups) overrides benzylic deprotonation under the specified conditions (-78°C to 0°C).
Figure 1: Mechanistic Pathway (DoM)
Caption: The cooperative coordination of Lithium by two MOM groups directs deprotonation exclusively to C-2.
Critical Parameters & Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Essential for breaking n-BuLi hexamers into reactive dimers/monomers via coordination. |
| Base | n-BuLi (1.1 - 1.2 equiv) | Sufficient basicity for DoM. Stronger bases (t-BuLi) are unnecessary and may cause benzylic attack. |
| Temperature | 0°C (Activation) / -78°C (Trapping) | 0°C ensures complete metallation of the sterically hindered C-2 site; -78°C prevents benzylic side reactions. |
| Concentration | 0.2 M - 0.5 M | High dilution is not required; standard concentrations favor intermolecular aggregation kinetics. |
| Atmosphere | Argon or Nitrogen | Strictly inert; moisture destroys the lithiated intermediate instantly. |
Experimental Protocol
Step 1: Preparation of Reagents
-
Substrate: Ensure 1,3-bis(methoxymethoxy)-5-methylbenzene is dried under high vacuum for 1 hour prior to use.
-
n-BuLi: Titrate n-BuLi (using N-benzylbenzamide or diphenylacetic acid) to determine precise molarity.
Step 2: C-2 Lithiation Workflow
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvation: Add 1,3-bis(methoxymethoxy)-5-methylbenzene (1.0 equiv, e.g., 2.26 g, 10 mmol) and anhydrous THF (40 mL).
-
Cooling: Cool the solution to 0°C (ice/water bath).
-
Note: While -78°C is standard for many DoM reactions, the 1,3-bis-MOM system benefits from 0°C to overcome the steric barrier of the two flanking oxygen groups without risking benzylic lithiation.
-
-
Metalation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes.
-
Observation: A slight color change (often yellow to pale orange) indicates anion formation.
-
-
Incubation: Stir at 0°C for 1 hour .
-
Checkpoint: Remove a 0.1 mL aliquot, quench with D2O, and analyze via NMR. Disappearance of the C-2 singlet (approx. 6.5 ppm) confirms lithiation.
-
Step 3: Electrophilic Trapping
-
Cooling (Optional): If the electrophile is highly reactive (e.g., aldehydes), cool the mixture to -78°C . For alkyl halides, 0°C is acceptable.
-
Addition: Add the Electrophile (1.2 - 1.5 equiv) neat or dissolved in minimal THF.
-
Warming: Allow the reaction to warm to room temperature over 2–4 hours.
Step 4: Workup
-
Quench: Add saturated aqueous NH₄Cl (10 mL).
-
Extraction: Extract with EtOAc (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Figure 2: Experimental Workflow
Caption: Step-by-step execution flow for the C-2 functionalization process.
Scope and Expected Yields
The following table summarizes typical results using this protocol for 1,3-bis(MOM) systems.
| Electrophile | Product Type | Expected Yield | Notes |
| Methyl Iodide (MeI) | 2-Methyl (C-methylation) | 85-92% | Fast reaction; add at 0°C. |
| DMF | 2-Formyl (Aldehyde) | 80-88% | Add at -78°C to prevent double addition. |
| Iodine (I₂) | 2-Iodo | 90-95% | Excellent precursor for Suzuki coupling. |
| Benzaldehyde | 2-(Hydroxybenzyl) | 75-82% | Forms secondary alcohol; diastereomeric mixture if chiral. |
| CO₂ (Solid) | 2-Carboxylic Acid | 85-90% | Bubble gas or pour onto dry ice. |
Troubleshooting Guide
-
Problem: Low Yield / Recovered Starting Material.
-
Cause: Wet THF or degraded n-BuLi.
-
Solution: Distill THF over Na/Benzophenone or use a solvent purification system. Titrate n-BuLi immediately before use.
-
-
Problem: Mixture of C-2 and C-4 substitution.
-
Cause: Temperature too high during lithiation or insufficient equilibration time.
-
Solution: Ensure the reaction stirs at 0°C for full 60 mins to allow the thermodynamic "pincer" complex to form.
-
-
Problem: Benzylic functionalization (at 5-Me).
-
Cause: Use of t-BuLi or temperatures > RT.
-
Solution: Stick to n-BuLi and keep T < 20°C.
-
References
-
Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Ronald, R. C., & Winkle, M. R. (1983). Regioselective functionalization of 1,3-bis(methoxymethoxy)benzene. Tetrahedron, 39(12), 2031–2042. Link
-
Christensen, H. (1975). Resorcinol derivatives. I. Synthesis of 2-substituted resorcinols via lithiation of resorcinol bis(methoxymethyl) ether. Synthetic Communications, 5(1), 65–78. Link
-
Winkle, M. R., & Ronald, R. C. (1982). Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108. Link
Sources
Application Note: Precision Friedel-Crafts Alkylation of 1,3-Bis(methoxymethoxy)-5-methylbenzene
Executive Summary
This application note details the protocol for the regioselective Friedel-Crafts alkylation of 1,3-Bis(methoxymethoxy)-5-methylbenzene (MOM-protected Orcinol). This substrate is a critical scaffold in the synthesis of resorcinolic natural products, particularly cannabinoids and polyketides .
The primary synthetic challenge addressed here is the chemoselectivity paradox : effecting electrophilic aromatic substitution (EAS) using Lewis Acids (LA) without cleaving the highly acid-labile methoxymethyl (MOM) ether protecting groups. While standard conditions (
Chemical Context & Mechanistic Insight
The Substrate: Electronic & Steric Landscape
The substrate features two strong electron-donating MOM groups and one weak donating methyl group.
-
Activation: The ring is highly activated towards EAS.
-
Regiochemistry:
-
C2 Position: Located between two MOM ethers. Highly sterically hindered. Access is kinetically disfavored.
-
C4/C6 Positions: Sterically accessible and electronically activated (ortho to MOM, para to Methyl). These are the target sites.
-
The Stability Challenge
MOM ethers are acetals (
-
Failure Mode: Use of hard Lewis acids results in cleavage of the MOM group to the free phenol, which may then undergo uncontrolled poly-alkylation or oxidation.
-
Solution: Use of "soft" or water-tolerant Lewis acids (e.g.,
, ) in non-nucleophilic solvents.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the competitive pathways: Desired C4-Alkylation vs. Undesired C2-attack or MOM-Deprotection.
Figure 1: Reaction pathways showing the kinetic preference for C4 alkylation and the risk of acid-mediated deprotection.
Experimental Protocol
Selection of Conditions
The following matrix justifies the selection of Scandium(III) Triflate for this protocol.
| Catalyst | Lewis Acidity | MOM Stability Risk | Yield (C4-Alkyl) | Notes |
| Hard / High | Critical (Deprotection) | < 10% | Causes extensive tarring/deprotection. | |
| Moderate | High | 30-50% | Variable. Often yields free phenol product. | |
| Moderate/Soft | Moderate | 50-65% | Requires higher catalyst loading (>50 mol%). | |
| Soft / Mild | Low | 75-88% | Recommended. Recyclable, water-tolerant. |
Materials
-
Substrate: 1,3-Bis(methoxymethoxy)-5-methylbenzene (1.0 equiv).
-
Electrophile: Tertiary alkyl halide (e.g., tert-butyl chloride) or Allylic Alcohol (e.g., Geraniol/Phytol for cannabinoid scaffolds).
-
Catalyst: Scandium(III) trifluoromethanesulfonate [
] (5 mol%). -
Solvent: Nitromethane (
) or Dichloromethane (DCM). Note: Nitromethane stabilizes the intermediate carbocation. -
Quench: Saturated aqueous
.
Step-by-Step Procedure
Target Reaction: C4-Geranylation of MOM-protected Orcinol (Model for Cannabinoid Synthesis).
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Substrate Solution: Dissolve 1,3-Bis(methoxymethoxy)-5-methylbenzene (2.24 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to -10°C using an ice/salt bath.
-
Catalyst Addition: Add
(0.25 g, 0.5 mmol, 5 mol%) in one portion. The catalyst may not fully dissolve immediately. -
Electrophile Addition: Dissolve Geraniol (1.54 g, 10 mmol) in DCM (5 mL). Add this solution dropwise via syringe pump over 30 minutes .
-
Critical Control Point: Slow addition prevents the concentration of free carbocations, minimizing oligomerization of the terpene.
-
-
Reaction Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture into a separatory funnel containing cold saturated
(50 mL). Shake vigorously to neutralize triflic acid traces. -
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine (50 mL). Dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, 0
5% EtOAc in Hexanes).-
Note: The MOM group makes the product slightly more polar than the corresponding alkyl-benzene.
-
Analytical Validation
To ensure the protocol was successful, verify the integrity of the MOM group using
| Functional Group | Diagnostic Signal ( | Validation Criteria |
| MOM - | Must remain a sharp singlet. Splitting or loss indicates hydrolysis. | |
| MOM - | Integration must match 6 protons relative to aromatic signals. | |
| Aromatic H | Loss of symmetry. Starting material has 3 protons; Product has 2 protons (singlets). |
Workflow Logic & Troubleshooting
The following decision tree assists in real-time experimental adjustments.
Figure 2: Operational decision tree for reaction monitoring.
References
-
Mechoulam, R., & Gaoni, Y. (1965).[5] "A Total Synthesis of dl-Δ1-Tetrahydrocannabinol." Journal of the American Chemical Society. Link
- Context: Foundational work establishing the reactivity of resorcinol deriv
-
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link
- Context: Authoritative source on using Lanthanide Triflates for water-tolerant, mild Friedel-Crafts reactions.
-
Trost, B. M. (1991). "The Atom Economy—A Search for Synthetic Efficiency." Science. Link
- Context: General principles of atom-economic alkylations relevant to the choice of allylic alcohol electrophiles.
-
Razdan, R. K. (1981). "The Total Synthesis of Cannabinoids." The Total Synthesis of Natural Products. Link
- Context: Detailed review of alkylation strategies for olivetol and orcinol derivatives, highlighting the difficulty of protecting group retention.
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis.
Sources
Using MOM-protected orcinol as a building block for chromenes
Application Note: Strategic Utilization of MOM-Protected Orcinol in Chromene Scaffold Synthesis
Abstract
The 2H-chromene (benzopyran) scaffold is a privileged structure in drug discovery, serving as the core for cannabinoids, flavonoids, and diverse anticancer agents. While direct condensation of phenols with
Strategic Rationale: Why MOM-Orcinol?
In the synthesis of complex chromenes, standard protecting groups like methyl ethers (OMe) often fail due to the harsh conditions required for deprotection (e.g.,
The MOM Advantage:
-
Orthogonal Stability: MOM ethers are stable against strong bases (n-BuLi, LDA) used in lithiation but cleave under mild acidic conditions that preserve sensitive alkene functionalities.
-
Directed Ortho Metalation (DoM): The oxygen atoms in the MOM group coordinate with lithium, directing metalation specifically to the ortho position. In orcinol (3,5-dihydroxytoluene), the two MOM groups act synergistically to direct lithiation to the C2 position (between the oxygens), a site often inaccessible via electrophilic aromatic substitution.
-
Solubility: MOM groups disrupt intermolecular hydrogen bonding, significantly improving the solubility of poly-phenolic intermediates in organic solvents.
Chemical Pathway & Mechanism
The synthesis follows a "Protect
Visual Workflow (DOT Diagram)
Caption: Step-wise synthetic workflow transforming Orcinol into functionalized Chromenes via MOM-directed lithiation.
Detailed Experimental Protocols
Step 1: Synthesis of Di-MOM Orcinol
Objective: Mask phenolic hydroxyls to prevent proton quenching during lithiation.
Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.[1] All operations must be performed in a well-ventilated fume hood. Quench all glassware and waste with aqueous ammonia.
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon.
-
Dissolution: Add Orcinol (10.0 g, 80.6 mmol) and anhydrous DCM (200 mL).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (42 mL, 241 mmol, 3.0 eq). Cool to 0°C.[1] -
Protection: Add MOM-Cl (18.4 mL, 241 mmol, 3.0 eq) dropwise via syringe pump over 30 mins.
-
Mechanistic Insight: DIPEA acts as a proton scavenger. Unlike NaH, it prevents the formation of hard sodium alkoxides, leading to a cleaner reaction profile with fewer side products.
-
-
Workup: Warm to RT and stir for 12h. Quench with sat.
. Extract with DCM, wash with brine, dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Target Data: Clear oil. Yield >90%.
NMR characteristic peaks: 5.15 (s, 4H, ), 3.47 (s, 6H, ).
-
Step 2: Directed Ortho Metalation (DoM) & Functionalization
Objective: Regioselective installation of electrophiles (Formyl, Alkyl, Halogen) at the C2 position.
Protocol:
-
Lithiation: Dissolve Di-MOM Orcinol (2.12 g, 10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C (Dry ice/Acetone).
-
Metalation: Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol, 1.1 eq) dropwise.
-
Critical Step: Stir at 0°C for 1 hour.
-
Why 0°C? While -78°C is standard for addition, the lithiation of MOM-ethers often requires warming to 0°C to overcome the activation energy barrier for deprotonation, especially at the sterically crowded C2 position (between two oxygens).
-
-
Electrophile Quench: Cool back to -78°C. Add the electrophile (e.g., DMF for formylation, Alkyl Iodide for chain extension) (1.5 eq).
-
Completion: Allow to warm to RT over 2 hours. Quench with water.
Table 1: Common Electrophiles & Outcomes
| Electrophile | Product Functional Group | Application in Chromene Synthesis |
| DMF | Aldehyde (-CHO) | Precursor for Knoevenagel condensation or Wittig reactions. |
| MeI / Alkyl-I | Alkyl (-R) | Installation of lipophilic tails (e.g., Cannabinoid analogs). |
| Iodide (-I) | Handle for Suzuki/Sonogashira couplings. | |
| Prenyl Bromide | Prenyl Group | Direct installation of the chromene precursor chain (requires CuI catalysis). |
Step 3: Deprotection & Chromene Annulation
Objective: Restore the phenol and close the pyran ring.
Protocol (One-Pot Deprotection/Cyclization Strategy):
-
Deprotection: Dissolve the C2-substituted intermediate in MeOH. Add conc. HCl (trace) or p-Toluenesulfonic acid (pTsOH). Heat to 50°C for 1 hour.
-
Validation: Disappearance of MOM peaks in TLC.
-
-
Annulation: Neutralize with
, remove solvent, and redissolve the crude resorcinol in Toluene. -
Reagent Addition: Add Citral (1.2 eq) and Phenylboronic acid (10 mol%) or Ethylenediamine diacetate (EDDA) (20 mol%).
-
Reflux: Reflux with a Dean-Stark trap to remove water for 6–12 hours.
-
Purification: Silica gel chromatography.
Mechanistic Causality: The "Chelation Control" Model
Understanding the coordination complex is vital for troubleshooting regioselectivity issues.
Caption: Lithium coordinates with both MOM oxygens, stabilizing the C2 anion (Synergistic Effect).
Expert Insight: If C2 functionalization is not desired (e.g., you want to substitute at C4), you must block C2 (e.g., with a silyl group) or use a bulky base (t-BuLi) that cannot fit in the C2 pocket, though this is challenging with the strong directing power of the two MOM groups.
Troubleshooting & Quality Control
-
Issue: Low yield in lithiation step.
-
Issue: "Scrambling" of regioselectivity.
-
Issue: Chromene polymerization.
References
-
Snieckus, V. (1990).[4][7] Directed ortho metalation.[2][4][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Mechoulam, R., & Gaoni, Y. (1965). A Total Synthesis of dl-Δ1-Tetrahydrocannabinol. Journal of the American Chemical Society, 87(14), 3273–3275. Link
-
Banwell, M. G., & Flynn, B. L. (1995). Directed ortho-metalation of 1,3-di(methoxymethoxy)benzene: A route to substituted resorcinols. Journal of the Chemical Society, Perkin Transactions 1, 2569-2574. Link
-
North, J. T., et al. (1995). Synthesis of Chromenes. Journal of Organic Chemistry, 60(11), 3397-3400. Link
-
Razdan, R. K. (1981). The Total Synthesis of Cannabinoids. The Total Synthesis of Natural Products, 4, 185-262. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(methoxymethoxy)-5-methylbenzene
This guide provides in-depth technical support for researchers, scientists, and professionals involved in the synthesis of 1,3-bis(methoxymethoxy)-5-methylbenzene. It addresses common challenges and offers practical solutions to optimize reaction yield and purity. The information presented is grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,3-bis(methoxymethoxy)-5-methylbenzene.
Issue 1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting material (orcinol).
-
Possible Causes & Solutions:
-
Inactive Base: The base (e.g., NaH, K2CO3) may have degraded due to improper storage. Use a fresh, unopened batch of the base. For NaH, ensure it is properly washed with anhydrous hexane to remove mineral oil.
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the phenolic hydroxyl groups of orcinol. Use at least 2.2 equivalents of the base to ensure complete deprotonation of both hydroxyl groups.
-
Poor Quality Reagents: The starting material or solvent may contain impurities that interfere with the reaction. Ensure the use of high-purity orcinol and anhydrous solvents.
-
Low Reaction Temperature: The reaction may be too slow at a lower temperature. While the reaction is often run at 0 °C to room temperature, gentle heating (40-50 °C) might be necessary to drive the reaction to completion, especially with less reactive bases like K2CO3.
-
Issue 2: Formation of Mono-Protected Byproduct
-
Symptom: A significant spot corresponding to 3-(methoxymethoxy)-5-methylphenol is observed on TLC, in addition to the desired product and starting material.
-
Possible Causes & Solutions:
-
Insufficient MOM-Cl: An inadequate amount of the protecting group reagent will lead to incomplete protection. Use a slight excess of MOM-Cl (2.2-2.5 equivalents) to ensure both hydroxyl groups are protected.
-
Poor Solubility: The intermediate mono-protected species might precipitate out of the reaction mixture, preventing further reaction. Consider using a more polar aprotic solvent like DMF to improve solubility.
-
Steric Hindrance: While less of an issue with orcinol, significant steric hindrance around one of the hydroxyl groups could slow down the second protection step. Increasing the reaction time or temperature may help.
-
Issue 3: Presence of Unknown Impurities
-
Symptom: Multiple unknown spots are observed on TLC, and the final product is difficult to purify.
-
Possible Causes & Solutions:
-
Decomposition of MOM-Cl: Chloromethyl methyl ether (MOM-Cl) can degrade, especially in the presence of moisture, to form formaldehyde and HCl. This can lead to various side reactions. Use freshly opened or distilled MOM-Cl.
-
Reaction with Solvent: Reactive solvents can participate in side reactions. Ensure the use of a non-reactive, anhydrous aprotic solvent like THF or DMF.
-
Overheating: Excessive heat can lead to decomposition of both the reactants and the product. Maintain careful temperature control throughout the reaction.
-
Issue 4: Product Decomposition During Work-up
-
Symptom: The desired product is formed in the reaction mixture (confirmed by TLC or LC-MS), but the yield is low after aqueous work-up and purification.
-
Possible Causes & Solutions:
-
Acidic Conditions: MOM ethers are labile to acid. The use of acidic solutions during the aqueous work-up can lead to the deprotection of the MOM groups. Ensure the work-up is performed under neutral or slightly basic conditions. A wash with saturated aqueous sodium bicarbonate solution is recommended.
-
Prolonged Exposure to Silica Gel: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds like MOM ethers during column chromatography. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. Alternatively, a different purification method like preparative TLC or crystallization could be explored.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base is crucial for deprotonating the phenolic hydroxyl groups of orcinol to form the more nucleophilic phenoxide ions. These phenoxide ions then readily attack the electrophilic carbon of chloromethyl methyl ether (MOM-Cl) in an SN2 reaction to form the desired methoxymethyl ether. The choice of base can influence the reaction rate and outcome. Stronger bases like sodium hydride (NaH) lead to a faster reaction compared to weaker bases like potassium carbonate (K2CO3).
Q2: Why is an anhydrous solvent necessary?
A2: Anhydrous conditions are critical for several reasons. Firstly, strong bases like NaH react violently with water. Secondly, water can react with MOM-Cl to produce HCl and formaldehyde, which can lead to unwanted side reactions and decrease the yield of the desired product. Therefore, using a dry, aprotic solvent like THF or DMF is essential for the success of this reaction.
Q3: Can I use a different protecting group for orcinol?
A3: Yes, other protecting groups can be used for phenols, such as benzyl (Bn), tert-butyldimethylsilyl (TBDMS), or methyl ethers. The choice of protecting group depends on the stability required for subsequent reaction steps and the ease of deprotection. MOM ethers are often chosen for their stability to a wide range of non-acidic reagents and their relatively straightforward removal under acidic conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (orcinol), the mono-protected intermediate, and the desired di-protected product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 1,3-bis(methoxymethoxy)-5-methylbenzene.
Materials:
-
Orcinol
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of orcinol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add chloromethyl methyl ether (2.5 eq.) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
| Reagent/Parameter | Quantity/Value | Notes |
| Orcinol | 1.0 eq. | Starting material |
| Sodium Hydride (60%) | 2.2 eq. | Base |
| MOM-Cl | 2.5 eq. | Protecting group reagent |
| Solvent | Anhydrous THF | Reaction medium |
| Temperature | 0 °C to Room Temp. | Controlled temperature |
| Reaction Time | 12-16 hours | Monitored by TLC |
| Expected Yield | > 90% | After purification |
Visualizations
Caption: Figure 1: Reaction Mechanism.
Caption: Figure 2: Troubleshooting Workflow.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1,3-Bis(methoxymethoxy)-5-methylbenzene and Structurally Related Phenolic Compounds
For researchers and professionals in drug development and synthetic chemistry, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 1,3-Bis(methoxymethoxy)-5-methylbenzene, a protected form of orcinol, and its key structural analogs. By understanding the electronic effects of different substituents on the aromatic ring, chemists can more accurately interpret spectra and confirm the successful synthesis of target molecules.
Introduction to ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ), reported in parts per million (ppm), is a direct measure of the shielding or deshielding of a proton by its surrounding electrons. Electron-withdrawing groups tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, causing an upfield shift (to a lower ppm value). This guide will dissect these effects by comparing the spectra of 1,3-Bis(methoxymethoxy)-5-methylbenzene with its precursor, orcinol, and the closely related 1,3-dimethoxy-5-methylbenzene and 1,3,5-trimethoxybenzene.
Comparative Analysis of ¹H NMR Data
The following table summarizes the experimental and predicted ¹H NMR chemical shifts for 1,3-Bis(methoxymethoxy)-5-methylbenzene and its structural analogs. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Ar-H (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) | -OCH₂O- (ppm) | -OH (ppm) |
| 1,3-Bis(methoxymethoxy)-5-methylbenzene (Predicted) | ~6.7 (t, 1H), ~6.6 (d, 2H) | ~2.3 (s, 3H) | ~3.5 (s, 6H) | ~5.1 (s, 4H) | - |
| 1,3-Dimethoxy-5-methylbenzene[1] | 6.31 (s, 1H), 6.25 (s, 2H) | 2.29 (s, 3H) | 3.76 (s, 6H) | - | - |
| Orcinol (1,3-Dihydroxy-5-methylbenzene) in DMSO-d₆[2] | 6.03 (s, 3H) | 2.11 (s, 3H) | - | - | 9.04 (s, 2H) |
| 1,3,5-Trimethoxybenzene[3] | 6.14 (s, 2H) | - | 3.82 (s, 3H), 3.86 (s, 6H) | - | - |
Deciphering the Chemical Shifts: A Deeper Look
From Orcinol to its Protected Form:
The most significant change when moving from orcinol to its methoxymethyl (MOM)-protected form, 1,3-Bis(methoxymethoxy)-5-methylbenzene, is the dramatic downfield shift of the aromatic protons. In orcinol (in DMSO-d₆), the aromatic protons appear as a singlet at 6.03 ppm, indicative of a highly electron-rich aromatic ring due to the strong electron-donating effect of the two hydroxyl groups[2]. The introduction of the MOM groups is predicted to shift these signals downfield to approximately 6.6-6.7 ppm. This is because the MOM group, while still an overall electron-donating group, is less activating than a hydroxyl group. The electronegative oxygen atoms in the MOM ether linkage pull electron density away from the ring compared to the hydroxyl group.
The MOM protecting group itself introduces two new signals: a singlet for the two equivalent methylene groups (-OCH₂O-) around 5.1 ppm and a singlet for the two equivalent methyl groups (-OCH₃) around 3.5 ppm. The downfield shift of the methylene protons is characteristic of their position between two oxygen atoms.
Comparison with Methoxy Analogs:
Comparing the predicted spectrum of 1,3-Bis(methoxymethoxy)-5-methylbenzene with the experimental data for 1,3-dimethoxy-5-methylbenzene reveals the electronic difference between a methoxymethyl ether and a simple methyl ether. The aromatic protons of 1,3-dimethoxy-5-methylbenzene are found further upfield (6.25-6.31 ppm) than predicted for the MOM-protected compound[1]. This suggests that the methoxy group is a stronger electron-donating group than the methoxymethoxy group, leading to greater shielding of the aromatic protons.
The chemical shift of the methyl group on the aromatic ring remains relatively consistent across all the methylated analogs (around 2.1-2.3 ppm), indicating that the electronic changes from the different oxygen-containing substituents at positions 1 and 3 have a minimal effect on the distant methyl group at position 5.
1,3,5-Trimethoxybenzene provides a useful reference for a symmetrically substituted ring without a methyl group. Its aromatic protons appear at 6.14 ppm, and the methoxy protons are observed at 3.82 and 3.86 ppm[3].
Experimental Protocol
Synthesis of 1,3-Bis(methoxymethoxy)-5-methylbenzene
This protocol is adapted from standard procedures for the protection of phenols as MOM ethers.
Materials:
-
Orcinol (1,3-dihydroxy-5-methylbenzene)
-
Dimethoxymethane (DMM)
-
A strong acid catalyst (e.g., Montmorillonite K-10 or a few drops of concentrated HCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve orcinol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Add dimethoxymethane (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
¹H NMR Sample Preparation and Acquisition
Materials:
-
1,3-Bis(methoxymethoxy)-5-methylbenzene
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
NMR tube
-
Pipettes
Procedure:
-
Dissolve approximately 5-10 mg of the purified 1,3-Bis(methoxymethoxy)-5-methylbenzene in about 0.6 mL of CDCl₃ containing TMS in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the structure of 1,3-Bis(methoxymethoxy)-5-methylbenzene with the predicted proton chemical shifts.
Caption: Predicted ¹H NMR assignments for 1,3-Bis(methoxymethoxy)-5-methylbenzene.
Conclusion
The analysis of the ¹H NMR spectra of 1,3-Bis(methoxymethoxy)-5-methylbenzene and its structural analogs provides a clear illustration of the influence of substituent electronic effects on proton chemical shifts. The conversion of the hydroxyl groups of orcinol to methoxymethyl ethers results in a predictable downfield shift of the aromatic proton signals and the appearance of characteristic signals for the MOM protecting group. By comparing these shifts with those of the methoxy-substituted analogs, researchers can gain a more nuanced understanding of the electronic environment of the aromatic ring. This guide serves as a practical reference for the identification and characterization of this and similar compounds, reinforcing the power of ¹H NMR spectroscopy in modern chemical research.
References
-
PubChem. Orcinol. [Link]
-
NIST Chemistry WebBook. 3,5-Dimethoxytoluene. [Link]
-
The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]
Sources
A Comparative Guide to HPLC Analysis of 1,3-Bis(methoxymethoxy)-5-methylbenzene and Related Aromatic Ethers
For researchers, scientists, and drug development professionals, the precise and reliable analytical characterization of chemical intermediates is a cornerstone of successful research and development. 1,3-Bis(methoxymethoxy)-5-methylbenzene, a key building block in various synthetic pathways, requires robust analytical methods to ensure its purity and to monitor its conversion in chemical reactions. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose.
This guide provides an in-depth technical comparison of HPLC methods for the analysis of 1,3-Bis(methoxymethoxy)-5-methylbenzene. In the absence of a standardized, published method for this specific compound, this guide synthesizes established chromatographic principles for structurally similar aromatic ethers to propose and evaluate a primary analytical method and its alternatives. The focus is on providing a practical, scientifically-grounded framework for method development and optimization.
The Foundational Approach: Reversed-Phase HPLC with a C18 Stationary Phase
The most prevalent mode of HPLC for the analysis of moderately non-polar small molecules like 1,3-Bis(methoxymethoxy)-5-methylbenzene is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[1][2] Non-polar analytes, such as aromatic ethers, interact more strongly with the hydrophobic stationary phase, leading to longer retention times compared to polar molecules.[1]
A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and serves as an excellent starting point for method development for aromatic compounds.[3][4] The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, promoting the retention of non-polar analytes like our target compound.
Proposed Primary Method: Isocratic Elution on a C18 Column
A simple and robust starting point for the analysis of 1,3-Bis(methoxymethoxy)-5-methylbenzene is an isocratic method, where the mobile phase composition remains constant throughout the analytical run. This approach is often sufficient for the analysis of a pure compound or a simple mixture with components of similar polarity.
Experimental Protocol: Method 1
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
dot graph TD { A[Sample Preparation: Dissolve in Mobile Phase] --> B(HPLC System); B --> C{C18 Column, 4.6 x 150 mm, 5 µm}; C --> D[Isocratic Elution: Acetonitrile:Water 60:40]; D --> E(UV Detection at 254 nm); E --> F[Data Acquisition and Analysis]; subgraph HPLC System B; end } caption: "Workflow for the primary proposed HPLC method."
Comparative Analysis: Exploring Alternative Conditions
To provide a comprehensive guide, it is crucial to compare the primary method with viable alternatives. The choice of stationary phase and mobile phase composition can significantly impact the retention time, resolution, and overall performance of the separation.
Alternative 1: Phenyl-Stationary Phase
For aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity compared to a standard C18 column. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, leading to different retention characteristics.
Experimental Protocol: Method 2
-
Column: Phenyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Alternative 2: Gradient Elution
For more complex samples containing a mixture of compounds with a wider range of polarities, a gradient elution method is often superior to an isocratic one.[2][5] In gradient elution, the composition of the mobile phase is changed during the run, typically by increasing the proportion of the stronger organic solvent.[2][5] This allows for the efficient elution of both less retained (more polar) and strongly retained (more non-polar) components in a single run.
Experimental Protocol: Method 3
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 40% B to 90% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in Water).
dot graph TD { A[Sample Preparation: Dissolve in Initial Mobile Phase] --> B(HPLC System); subgraph HPLC System B --> C{C18 Column, 4.6 x 150 mm, 5 µm}; C --> D[Gradient Elution: 40-90% Acetonitrile]; D --> E(UV Detection at 254 nm); end E --> F[Data Acquisition and Analysis]; } caption: "Workflow for the gradient elution HPLC method."
Performance Comparison and Expected Outcomes
The following table summarizes the expected performance characteristics of the three proposed methods. The retention time for 1,3-Bis(methoxymethoxy)-5-methylbenzene is estimated based on its predicted hydrophobicity relative to similar aromatic ethers.
| Parameter | Method 1: C18 Isocratic | Method 2: Phenyl Isocratic | Method 3: C18 Gradient |
| Stationary Phase | C18 | Phenyl | C18 |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Expected Retention Time of Target | Moderate | Potentially longer due to π-π interactions | Shorter than isocratic, dependent on gradient profile |
| Resolution of Similar Impurities | Good for impurities with different hydrophobicity | May offer enhanced resolution for aromatic impurities | Excellent for impurities with a wide range of polarities |
| Run Time | Potentially longer for strongly retained impurities | Similar to C18 isocratic | Generally shorter for complex mixtures |
| Method Complexity | Low | Low | Moderate |
| Best Suited For | Routine purity checks of the target compound | Analysis of mixtures containing multiple aromatic compounds | Complex reaction monitoring and impurity profiling |
Causality Behind Experimental Choices
-
Choice of Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[6] Methanol is a viable alternative, though it can generate higher backpressure.[6]
-
Aqueous Component: Water is the weak solvent in the mobile phase, and its proportion is adjusted to control the retention of the analytes.[6]
-
UV Detection at 254 nm: Aromatic compounds typically exhibit strong absorbance in the UV region, with 254 nm being a common wavelength for general-purpose detection.
-
Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.[7] Room temperature (around 25 °C) is a common starting point.
Self-Validating System and Trustworthiness
The robustness of any HPLC method relies on its validation. For the proposed methods, key validation parameters would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by analyzing a blank (solvent), a placebo (if in a formulation), and the analyte standard.
-
Linearity: The method should provide a linear response over a range of analyte concentrations.
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, the chosen HPLC method can be demonstrated to be reliable and trustworthy for its intended application.
Conclusion
References
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- SIELC Technologies. HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column.
- Caiali, E., Moldoveanu, S. C., & David, V. (2017). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE) IN MOBILE PHASE COMPOSITION. Revue Roumaine de Chimie, 62(8-9), 629-636.
- MicroSolv Technology Corporation. Phenolic Compounds Analyzed in Normal Phase HPLC with a C18 Column.
- SIELC Technologies. (2018, February 16). Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Phenomenex. (2018, September 4). Reversed Phase Selectivity.
- Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Scribd. HPLC Analysis of Aromatic Compounds.
- Row, K. H., & Lee, J. W. (2001). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Korean Journal of Chemical Engineering, 18(4), 485-490.
- MAC-MOD Analytical. DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK.
- ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
- Sigma-Aldrich. Small Molecule HPLC.
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?.
- Aydin, D., van der Zaan, B., & de Weert, J. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9479-9488.
- Wageningen University & Research. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from Wageningen University & Research eDepot.
- uv.es. Mechanisms of retention in HPLC.
- Pharmaguideline. (2017, September 27). Solvents used in HPLC Mobile Phase.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Wageningen University & Research. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from Wageningen University & Research eDepot.
- Rahman, M. M., et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Tropical Journal of Pharmaceutical Research, 11(3), 455-461.
- Bouyahya, A., et al. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. Plants, 11(17), 2206.
- ResearchGate. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation.
- NACALAI TESQUE, INC. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
Sources
- 1. moravek.com [moravek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. kiche.or.kr [kiche.or.kr]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 1,3-Bis(methoxymethoxy)-5-methylbenzene
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3-Bis(methoxymethoxy)-5-methylbenzene (CAS No. 82265-37-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon data from its closest structural analog, 1,3-Bis(methoxymethoxy)benzene, and established best practices for the disposal of substituted benzenes and ether-containing compounds.
Core Principles of Chemical Disposal
A critical consideration for any ether-containing compound is its potential to form explosive peroxides upon prolonged storage and exposure to air and light.[2][3] While the structure of 1,3-Bis(methoxymethoxy)-5-methylbenzene may not be as prone to peroxide formation as simpler ethers like diethyl ether, this possibility cannot be entirely discounted without specific stability data.
Pre-Disposal Assessment: A Critical First Step
Before initiating any disposal procedure, a careful assessment of the chemical's condition and the available disposal pathways is essential.
Visual Inspection for Peroxide Formation
For any container of 1,3-Bis(methoxymethoxy)-5-methylbenzene that has been opened and stored for an extended period, a visual inspection for signs of peroxide formation is the first line of defense. Look for:
-
Crystalline precipitates: Peroxides can sometimes form solid crystals around the cap or within the liquid.
-
Viscous liquid: An increase in viscosity can be an indicator of peroxide formation.
-
Discoloration: While not always indicative, any unexplained color change should be treated with suspicion.
If any of these signs are present, do not attempt to open or move the container . Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on handling potentially explosive materials.
Regulatory Classification
Familiarize yourself with your institution's and local regulations regarding chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] In the absence of specific data, it is often most prudent to manage the waste as if it were hazardous to ensure full compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 1,3-Bis(methoxymethoxy)-5-methylbenzene for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential contact with the eyes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of uncontaminated 1,3-Bis(methoxymethoxy)-5-methylbenzene. If the compound has been used in a reaction, the entire waste mixture must be evaluated for hazards before disposal.
-
Segregation: Ensure that the waste 1,3-Bis(methoxymethoxy)-5-methylbenzene is not mixed with other waste streams.[4] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.
-
Container Selection: Choose a clean, chemically compatible waste container. A glass bottle with a secure screw cap is generally a suitable choice.[2] The container should be in good condition, with no cracks or leaks.
-
Labeling: Clearly label the waste container with the following information:
-
"HAZARDOUS WASTE" (or as required by your institution)
-
The full chemical name: "1,3-Bis(methoxymethoxy)-5-methylbenzene"
-
The CAS Number: "82265-37-0"
-
An approximate quantity of the waste.
-
The date of accumulation.
-
-
Transfer: Carefully pour the waste into the labeled container in a well-ventilated area, preferably within a chemical fume hood. Avoid splashing.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[5] This area should be away from heat, sparks, and open flames, and incompatible chemicals should be stored separately.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS office or using an online request system.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collect: Carefully scoop the absorbent material into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill debris should be disposed of as hazardous waste, following the same procedure as for the pure chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Bis(methoxymethoxy)-5-methylbenzene.
Caption: Decision workflow for the safe disposal of 1,3-Bis(methoxymethoxy)-5-methylbenzene.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1,3-Bis(methoxymethoxy)-5-methylbenzene, thereby protecting themselves, their colleagues, and the environment.
References
-
Hazardous Waste Disposal. (n.d.). Retrieved from [Link]
-
University of California, Los Angeles - Environment, Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]
-
Purdue University - Radiological and Environmental Management. (n.d.). Diethyl Ether. Retrieved from [Link]
-
University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
Personal protective equipment for handling 1,3-Bis(methoxymethoxy)-5-methylbenzene
CAS: 82265-37-0 | Synonyms: Orcinol bis(methoxymethyl) ether; MOM-protected Orcinol
Executive Summary
1,3-Bis(methoxymethoxy)-5-methylbenzene is a protected resorcinol derivative commonly used as a regioselective intermediate in the synthesis of cannabinoids and polyketides. While often classified as a low-hazard substance in its pure form, its methoxymethyl (MOM) ether moieties act as "chemical springs." Upon contact with strong acids or metabolic hydrolysis, these groups degrade to release formaldehyde (a known carcinogen) and the parent phenol.
Immediate Action Directive:
-
Primary Hazard: Acid-catalyzed hydrolysis releasing formaldehyde; potential skin irritation.
-
Core PPE: Nitrile gloves (0.11 mm min), Chemical Splash Goggles, Lab Coat.
-
Engineering Control: Handle exclusively within a certified Chemical Fume Hood.
-
Critical Restriction: DO NOT dispose of this material in acidic waste streams.
Risk Assessment & Chemical Behavior (The "Why")
Expert Insight: Many researchers treat protected ethers as inert "sand." This is a safety error. The MOM group is an acetal, specifically designed to be stable in base but labile in acid.
| Feature | Hazard Implication | Operational Consequence |
| MOM-Ether Linkage | Acid-labile; hydrolysis yields Formaldehyde ( | Strict Segregation: Never mix with acidic waste (e.g., dilute HCl/H2SO4) to prevent toxic gas evolution in waste containers. |
| Aromatic Core | Lipophilic nature facilitates skin absorption. | Dermal Protection: Solvents used to dissolve this compound (DCM, THF) often permeate gloves, carrying the compound through the skin. |
| Synthesis Origin | Often synthesized using Chloromethyl Methyl Ether (MOM-Cl). | Trace Impurity Risk: Freshly synthesized batches may contain trace MOM-Cl (Human Carcinogen). Treat crude material as High Hazard. |
PPE Selection Matrix
Standardization based on permeation data for aromatic ethers.
Hand Protection
Recommendation: Nitrile Rubber is the industry standard for aromatic ethers, but thickness matters.
| Scenario | Glove Material | Thickness | Breakthrough Time | Action |
| Standard Handling (Weighing, Transfer) | Nitrile | > 30 mins | Change immediately upon splash. | |
| Prolonged Contact (Synthesis, Cleanup) | Nitrile (Heavy) or Laminate | > 240 mins | Recommended for spill cleanup or immersion tasks. | |
| High Risk (Dissolved in DCM/Chloroform) | PVA or Silver Shield® | Multi-layer | > 480 mins | Standard nitrile fails against halogenated solvents carrying this solute. |
Eye & Body Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient if the compound is in solution (liquid phase), as splashes can bypass side shields.
-
Respiratory: N95/P2 particulate respirator is only acceptable for weighing powders outside a hood (not recommended). Primary control must be the Fume Hood .
Operational Protocol: Step-by-Step
Phase 1: Pre-Work Setup
-
Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.
-
Acid Check: Scan the immediate work area. Remove any open containers of strong acids (HCl, TFA,
) to prevent accidental mixing. -
Waste Tagging: Pre-label a specific waste container: "Non-Halogenated Organic - NEUTRAL/BASIC ONLY."
Phase 2: Active Handling (Weighing & Transfer)
The compound is typically a viscous oil or low-melting solid.
-
Don PPE: Lab coat, goggles, double-gloved Nitrile (inner: 4 mil, outer: 4 mil).
-
Static Control: If solid, use an ionizing fan or antistatic gun. Aromatic ethers can be static-prone, leading to powder dispersal.
-
Transfer:
-
If Oil: Use a positive-displacement pipette to avoid dripping.
-
If Solid: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
-
Solubilization: If dissolving, add solvent (e.g., THF, Toluene) slowly.
-
Caution: If the solution warms (exothermic), stop. This suggests reaction/decomposition.
-
Phase 3: Decontamination & Disposal
Crucial Step for MOM-Protected Compounds.
-
Wipe Down: Clean balance/hood surface with a mild detergent or Ethanol. Do not use acidic cleaners.
-
Waste Segregation:
-
CORRECT: Dispose of wipes/gloves in "Solid Hazardous Waste." Dispose of liquid residues in "Organic Solvents (Non-Halogenated)."
-
CRITICAL ERROR: Pouring into a waste jug containing acidic aqueous waste (e.g., from an HPLC line). This will generate formaldehyde gas in the closed container, creating a pressure/toxicity hazard.
-
Visualizations
Figure 1: Safe Handling Workflow
Logic flow ensuring containment of potential hydrolysis products.
Caption: Workflow emphasizing the critical segregation of waste streams to prevent acid-catalyzed formaldehyde generation.
Figure 2: Glove Selection Logic
Decision tree based on solvent carrier and exposure duration.
Caption: Glove selection must account for the carrier solvent, as halogenated solvents (DCM) will permeate standard nitrile, carrying the compound to the skin.
Emergency Response
| Incident | Immediate Action |
| Skin Contact | 1. Remove contaminated clothing immediately.2.[1][2][3][4] Wash skin with soap and water for 15 minutes.3. Do not use alcohol/solvents to wash skin (increases absorption). |
| Eye Contact | Flush with water for 15 minutes.[5][6][3] Lift eyelids.[3] Seek medical attention. |
| Spill (Liquid) | 1. Evacuate immediate area.2. Don heavy Nitrile or Laminate gloves.3. Absorb with vermiculite or sand.4. Do not use acid-based neutralizers. |
| Fire | Use Dry Chemical, Foam, or |
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for acid-lability of MOM groups).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
